Cas no 60148-44-9 (4-Isoxazolemethanol, 5-ethyl-3-methyl-)
4-Isoxazolemethanol, 5-ethyl-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 4-Isoxazolemethanol, 5-ethyl-3-methyl-
- (5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol
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Computed Properties
- Exact Mass: 141.07903
Experimental Properties
- PSA: 46.26
4-Isoxazolemethanol, 5-ethyl-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM413491-1g |
(5-ethyl-3-methylisoxazol-4-yl)methanol |
60148-44-9 | 95%+ | 1g |
$592 | 2023-01-06 | |
| Enamine | EN300-687010-0.05g |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol |
60148-44-9 | 95% | 0.05g |
$101.0 | 2023-07-07 | |
| Enamine | EN300-687010-0.1g |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol |
60148-44-9 | 95% | 0.1g |
$152.0 | 2023-07-07 | |
| Enamine | EN300-687010-0.25g |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol |
60148-44-9 | 95% | 0.25g |
$216.0 | 2023-07-07 | |
| Enamine | EN300-687010-0.5g |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol |
60148-44-9 | 95% | 0.5g |
$407.0 | 2023-07-07 | |
| Enamine | EN300-687010-1.0g |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol |
60148-44-9 | 95% | 1.0g |
$528.0 | 2023-07-07 | |
| Enamine | EN300-687010-2.5g |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol |
60148-44-9 | 95% | 2.5g |
$1034.0 | 2023-07-07 | |
| Enamine | EN300-687010-5.0g |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol |
60148-44-9 | 95% | 5.0g |
$1530.0 | 2023-07-07 | |
| Enamine | EN300-687010-10.0g |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol |
60148-44-9 | 95% | 10.0g |
$2269.0 | 2023-07-07 | |
| 1PlusChem | 1P01BNU2-50mg |
(5-ethyl-3-methylisoxazol-4-yl)methanol |
60148-44-9 | 95% | 50mg |
$148.00 | 2025-03-19 |
4-Isoxazolemethanol, 5-ethyl-3-methyl- Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-Isoxazolemethanol, 5-ethyl-3-methyl-
Recent Advances in the Study of 4-Isoxazolemethanol, 5-ethyl-3-methyl- (CAS: 60148-44-9)
The compound 4-Isoxazolemethanol, 5-ethyl-3-methyl- (CAS: 60148-44-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the importance of isoxazole derivatives in medicinal chemistry, particularly in the development of novel antimicrobial and anti-inflammatory agents. The specific structural features of 4-Isoxazolemethanol, 5-ethyl-3-methyl-, including its heterocyclic core and functional groups, make it a promising candidate for further investigation. Researchers have employed advanced synthetic techniques to optimize the production of this compound, ensuring high purity and yield for subsequent biological testing.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-Isoxazolemethanol, 5-ethyl-3-methyl- exhibits moderate inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative species. These findings suggest its potential as a lead compound for the development of new antibiotics, particularly in light of the growing problem of antimicrobial resistance. Additionally, recent molecular docking studies have provided insights into the compound's possible mechanisms of action, indicating interactions with key bacterial enzymes involved in cell wall synthesis.
Beyond its antimicrobial properties, researchers have also explored the compound's potential applications in neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 4-Isoxazolemethanol, 5-ethyl-3-methyl- showed promising activity as modulators of GABA receptors, suggesting possible applications in the treatment of anxiety disorders and epilepsy. These findings open new avenues for structure-activity relationship studies to optimize the compound's pharmacological profile.
The pharmacokinetic properties of 4-Isoxazolemethanol, 5-ethyl-3-methyl- have also been investigated in recent preclinical studies. While the compound demonstrates reasonable metabolic stability in liver microsome assays, researchers have identified opportunities for structural modification to improve its oral bioavailability and blood-brain barrier penetration. These optimization efforts are crucial for advancing the compound toward clinical development.
From a synthetic chemistry perspective, recent advances in green chemistry approaches have been applied to the production of 4-Isoxazolemethanol, 5-ethyl-3-methyl-. A 2024 publication in Organic Process Research & Development described an improved catalytic system that reduces waste generation and improves atom economy in the synthesis of this compound, addressing important sustainability concerns in pharmaceutical manufacturing.
Looking forward, the research community anticipates that further studies on 4-Isoxazolemethanol, 5-ethyl-3-methyl- will focus on expanding its therapeutic potential through targeted structural modifications and comprehensive safety profiling. The compound's versatile scaffold presents numerous opportunities for medicinal chemistry optimization, and ongoing research efforts aim to establish its position as a valuable building block in drug discovery pipelines.
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